The synthesis of trans-HR22C16 typically involves a Pictet–Spengler reaction, which is a well-established method for constructing tetrahydro-β-carboline derivatives. This reaction utilizes l-tryptophan or d-tryptophan derivatives in conjunction with aldehydes to yield the desired compound with high stereoselectivity.
The molecular structure of trans-HR22C16 can be described by its chemical formula .
trans-HR22C16 participates in several chemical reactions, primarily focusing on its interactions with biological targets.
The mechanism by which trans-HR22C16 exerts its effects involves binding to the Eg5 motor protein, inhibiting its function during mitosis.
Trans-HR22C16 has significant applications in scientific research, particularly within cancer biology.
Kinesin Eg5 (KSP), a mitotic kinesin essential for bipolar spindle formation, exerts force via plus-end-directed motility along microtubules to separate duplicated centrosomes. Inhibition of Eg5 induces monopolar spindle collapse, triggering mitotic arrest and apoptosis without disrupting microtubule polymerization directly [1] [4]. trans-HR22C16 (designated compound trans-24 in seminal studies) binds the allosteric loop L5 domain of Eg5, stabilizing a rigor-like ADP-bound conformation. This suppresses ATP turnover and prevents force generation necessary for centrosome separation [1] [3].
Table 1: Phenotypic Outcomes of Eg5 Inhibition by trans-HR22C16
Cellular Process | Effect of trans-HR22C16 | Functional Consequence |
---|---|---|
Centrosome Separation | Complete suppression (IC₅₀ = 0.8 µM) | Monopolar spindle formation |
Chromosome Alignment | Failure of congression | Prolonged metaphase arrest |
Spindle Pole Dynamics | Loss of microtubule sliding | Mitotic catastrophe |
Apoptotic Induction | Caspase-3 activation | Cell death in 72 hours |
Notably, heterozygous Eg5 mutations cause microcephaly and developmental defects in humans, underscoring its non-redundant role in chromosome stability during organogenesis [9].
The binding interface of trans-HR22C16 localizes to a hydrophobic pocket between helix α3 and loop L5 of Eg5, distinct from the ATP-binding site. Hydrogen-exchange mass spectrometry (HX-MS) reveals that ligand engagement induces allosteric destabilization of the β-sheet core and switch II microtubule-binding domain [2] [3]. Key interactions include:
Orthogonal partial least squares discriminant analysis (OPLS-DA) of HX-MS data quantifies conformational shifts, confirming that trans-HR22C16 triggers a distinct allosteric pathway compared to canonical inhibitors like STLC. This pathway involves long-range disruption of mechanochemical coupling in the motor domain’s β-sheet core [3].
Table 2: Key Binding Interactions of trans-HR22C16 with Eg5
Residue | Interaction Type | Energy Contribution (kJ/mol) | Role in Allostery |
---|---|---|---|
Phe239 | π-π stacking | -12.4 ± 0.8 | L5 loop stabilization |
Glu116 | H-bonding | -9.2 ± 1.1 | Salt bridge formation |
Leu214 | Hydrophobic | -7.6 ± 0.9 | Pocket occlusion |
Arg221 | Ionic | -8.3 ± 1.0 | Conformational locking |
trans-HR22C16 and Monastrol both target the Eg5 allosteric site but exhibit divergent structure-activity relationships (SAR) and inhibitory kinetics:
Table 3: Pharmacodynamic Comparison of Eg5 Inhibitors
Parameter | trans-HR22C16 | Monastrol | Dimethylenastron |
---|---|---|---|
Eg5 ATPase IC₅₀ | 0.8 µM | 30 µM | 0.2 µM |
Mitotic EC₅₀ (HeLa) | 1.2 µM | 50 µM | 0.7 µM |
PgP Substrate? | No | Yes | No |
Spindle Collapse Time | 60 min | 240 min | 45 min |
Taxol-resistant cancers exhibit β-tubulin mutations and microtubule stabilization, conferring insensitivity to microtubule-targeting agents. trans-HR22C16 overcomes this by:
In in vivo zebrafish models, Eg5 inhibition disrupts somite formation and retinal development, validating its role in microtubule-dependent organogenesis [9].
Table 4: Efficacy in Taxol-Resistant Cancer Models
Cell Line | Taxol IC₅₀ Shift (Resistant vs. Parental) | trans-HR22C16 IC₅₀ (Resistant) | Cell Death Mechanism |
---|---|---|---|
OVCAR-3/TxR | 48-fold ↑ | 1.5 µM (no shift) | Caspase-9 intrinsic apoptosis |
A549/TxR | 32-fold ↑ | 2.0 µM (no shift) | Mitotic catastrophe |
MCF-7/TxR | 27-fold ↑ | 1.8 µM (no shift) | PARP cleavage |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7